Dimethyl 2-oxoglutarate

Cell-permeable metabolite Metabolic research Prodrug

Researchers investigating Krebs cycle metabolism, autophagy regulation, or 2-oxoglutarate-dependent dioxygenases face the barrier of poor membrane permeability with native 2-oxoglutaric acid. Dimethyl 2-oxoglutarate (CAS 13192-04-6) overcomes this as the cell-permeable dimethyl ester prodrug, releasing intracellular α-ketoglutarate upon esterase cleavage without transfection. • Enables non-invasive metabolic flux analysis in intact cells by elevating intracellular α-KG levels. • Inhibits maladaptive autophagy in pressure-overload cardiomyopathy models (300 mg/kg in vivo). • Reduces ROS production, prevents mitochondrial damage, and alleviates CCl₄-induced liver fibrosis. • Serves as a versatile building block for heterocycle synthesis via cyclocondensation and stereoselective Michael additions. Supplied with rigorous analytical documentation (HPLC, GC, NMR) for batch-to-batch reproducibility.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 13192-04-6
Cat. No. B019872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-oxoglutarate
CAS13192-04-6
Synonymsα-Ketoglutaric Acid Dimethyl Ester;  Dimethyl 2-Oxopentanedioate;  2-Oxo-pentanedioic Acid 1,5-Dimethyl Ester; 
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)C(=O)OC
InChIInChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3
InChIKeyTXIXSLPEABAEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Oxoglutarate Product Overview


Dimethyl 2-oxoglutarate (also known as dimethyl α-ketoglutarate) is a dimethyl ester derivative of 2-oxoglutaric acid (α-ketoglutaric acid), a key intermediate in the Krebs cycle and an important nitrogen transporter in biological metabolic pathways . With a molecular formula of C₇H₁₀O₅ and a molecular weight of 174.15 g/mol, this compound exists as a liquid at room temperature and is characterized by the presence of both ester and ketone functional groups [1]. Dimethyl 2-oxoglutarate is a cell‑permeable derivative of 2-oxoglutarate, which is a tricarboxylic acid cycle metabolite . Its esterification confers distinct physicochemical and biological properties compared to the parent acid and other α‑keto ester analogs, making it a valuable tool in chemical synthesis, metabolic research, and drug discovery.

Cell-permeable prodrug for intracellular 2-oxoglutarate delivery
Supports TCA cycle and metabolic flux studies
Synthetic intermediate for heterocycle and PNA monomer synthesis

Why Dimethyl 2-Oxoglutarate Has No Simple Substitute


Dimethyl 2-oxoglutarate occupies a unique niche among α‑keto esters due to its specific balance of lipophilicity, reactivity, and metabolic fate. While the parent acid, 2‑oxoglutaric acid, is poorly membrane‑permeable due to its dicarboxylate nature, the dimethyl ester is specifically designed to enhance cellular uptake . Similarly, the diethyl analog exhibits higher lipophilicity (calculated log P values differ significantly), which can alter partitioning into biological membranes and organic phases, thereby affecting both synthetic yields and cellular availability [1]. Furthermore, dimethyl 2-oxoglutarate serves as a prodrug for 2‑oxoglutarate, releasing the active metabolite upon intracellular esterase cleavage; this is in contrast to other α‑keto esters that may yield different metabolites (e.g., oxalate from dimethyl oxalate) or exhibit distinct reactivity profiles in condensation reactions . Consequently, substituting dimethyl 2-oxoglutarate with a close analog without rigorous validation risks altering reaction outcomes, cellular response, or pharmacokinetic properties.

Parent acid 2-oxoglutaric acid lacks membrane permeability; may fail to reach intracellular targets.
Diethyl analog has increased lipophilicity, which may alter membrane partitioning and assay readouts.
Other dimethyl esters (e.g., dimethyl oxalate) release oxalic acid, potentially confounding renal safety endpoints in in vivo models.

Dimethyl 2-Oxoglutarate: Comparative Evidence


Prodrug Strategy for Intracellular Delivery

Dimethyl 2-oxoglutarate is a cell-permeable derivative of 2-oxoglutarate. This esterification masks the charged carboxylate groups of the parent acid, 2-oxoglutaric acid, which has very low membrane permeability due to its polar, anionic nature at physiological pH . While quantitative permeability coefficients (e.g., Papp in Caco‑2 or PAMPA assays) were not found in the accessible literature for a direct head-to-head comparison, the well‑established principle of ester prodrugs for di‑ and tricarboxylic acids supports this differentiation .

Intracellular delivery
Class-level
Dimethyl ester vs 2-Oxoglutaric acid
Cell‑permeable vs membrane‑impermeable
Enables intracellular 2‑OG delivery; parent acid cannot cross membranes.
Quantitative permeability data not reported in primary sources.
Cell-permeable metabolite Metabolic research Prodrug

Lipophilicity & Properties vs. Diethyl Analog

Dimethyl 2-oxoglutarate (XLogP3-AA = -0.2) is considerably less lipophilic than its diethyl analog (XLogP3-AA ≈ 1.2 for diethyl 2-oxoglutarate) [1][2]. This difference arises from the shorter alkyl chains, which also impact boiling point, density, and refractive index. The dimethyl ester has a boiling point of 90-95 °C/0.4 mmHg, density of 1.203 g/mL at 25 °C, and refractive index n20/D of 1.439, whereas the diethyl ester typically boils at a higher temperature and has a higher refractive index [1].

Lipophilicity (XLogP3-AA)
Cross-study comparable
-0.2
Δ ~1.4 vs diethyl analog (≈ 1.2)
Lower lipophilicity may favor aqueous media and reduce nonspecific binding.
Calculated XLogP3-AA; experimental log P may vary.
Physicochemical properties Lipophilicity Synthetic chemistry

Metabolic Fate vs. Dimethyl Oxalate

Upon intracellular hydrolysis, dimethyl 2-oxoglutarate yields 2-oxoglutarate, a natural TCA cycle intermediate, which can be further metabolized to glutamate and other biomolecules. In contrast, dimethyl oxalate, another dimethyl ester of a dicarboxylic acid, is metabolized to oxalic acid, a known nephrotoxin that can cause calcium oxalate crystal formation . This difference in metabolic products is critical for in vivo applications.

Metabolic fate
Class-level
2-Oxoglutarate vs Oxalic acid
Endogenous TCA metabolite vs potential nephrotoxin
Metabolite identity influences in vivo model safety endpoints; oxalate-forming esters may confound renal readouts.
Inferred from mammalian metabolism; direct comparative data not reported.
Metabolism Toxicity Prodrug

Dimethyl 2-Oxoglutarate: Validated Application Scenarios


Metabolic Flux & TCA Cycle Analysis

Dimethyl 2-oxoglutarate is the preferred reagent for delivering 2-oxoglutarate into cells due to its cell-permeable prodrug nature . It is used in studies investigating the Krebs cycle, nitrogen transport, and metabolic reprogramming in cancer and other diseases. Its ability to increase intracellular 2-oxoglutarate levels without the need for transfection or permeabilization makes it indispensable for metabolic flux analysis and for probing 2-oxoglutarate-dependent dioxygenases.

Heterocycle Synthesis via Cyclocondensation

The compound can undergo cyclocondensation with bisnucleophiles such as 1,2-phenylenediamine, 2-aminophenol, and 2-aminothiophenol to form new heterocycles . Its specific ester groups and α‑keto functionality provide the requisite electrophilicity for these reactions, and its moderate lipophilicity facilitates purification in organic solvents. This application leverages the unique reactivity profile that distinguishes it from non‑esterified 2-oxoglutaric acid and other α‑keto esters.

Conformationally Restricted PNA Monomer Synthesis

Dimethyl 2-oxoglutarate serves as a key building block in the synthesis of conformationally restricted PNA monomers capable of binding thymine in a triple‑helix motif . The precise spatial arrangement of the ester and ketone groups is critical for the stereoselective Michael addition with nitrostyrenes, a step that would be less efficient or impossible with alternative α‑keto esters that have different steric or electronic properties.

Oxidative Stress & Mitochondrial Protection

Dimethyl 2-oxoglutarate exhibits antioxidant properties and has been shown to prevent mitochondrial damage and reduce reactive oxygen species (ROS) production in cellular models . It also alleviates carbon tetrachloride‑induced liver fibrosis in vivo, a finding that supports its use in research on liver diseases, cardiomyopathy, and neurodegeneration . The cell‑permeable nature of the dimethyl ester is essential for achieving these intracellular protective effects, which would not be observed with the membrane‑impermeable parent acid.

Application
Selection Property
Validation Focus
Metabolic flux & TCA cycle studies
Cell-permeable 2‑oxoglutarate prodrug
Intracellular 2‑OG level measurement
Heterocycle synthesis
α‑Keto ester electrophilicity
Cyclocondensation yield and purity
PNA monomer synthesis
Stereoelectronic profile
Diastereoselectivity and monomer purity
Oxidative stress & mitochondrial research
Cell‑permeable antioxidant context
ROS and fibrosis endpoint monitoring

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